2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid
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Overview
Description
2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyrazine and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject for scientific research.
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which 2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid belongs, are known to have a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with these targets, leading to changes in their activities and expression.
Biochemical Pathways
Given the anti-inflammatory activities of pyrimidines , it can be inferred that this compound may affect pathways related to inflammation. These could include pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Given the anti-inflammatory activities of pyrimidines , it can be inferred that this compound may lead to a reduction in the expression and activities of certain vital inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature .
Industrial Production Methods
While specific industrial production methods for 2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrazine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antimicrobial, antiviral, antitumor, and antifibrotic agent.
Industry: Utilized in the development of new materials and pharmaceuticals due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Shares a similar pyrazine moiety but differs in the additional pyrazole ring.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine ring and is studied for its anti-tubercular activity.
Uniqueness
2-(Pyrazin-2-YL)pyrimidine-5-carboxylic acid is unique due to its combination of pyrazine and pyrimidine rings, which confer distinct biological activities and chemical reactivity. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-pyrazin-2-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)6-3-12-8(13-4-6)7-5-10-1-2-11-7/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUYJKVDXZUBDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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